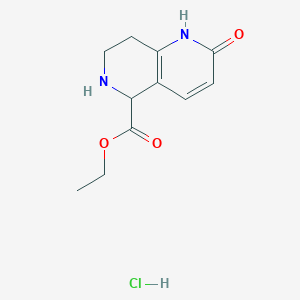

Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride

Description

Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride (CAS: 1644236-95-2 or 1955506-15-6) is a bicyclic heterocyclic compound with a fused naphthyridine core. Its molecular formula is C₁₁H₁₅ClN₂O₃, featuring a hydroxyl group at position 2, an ethyl carboxylate ester at position 5, and a tetrahydro backbone (5,6,7,8-tetrahydro). The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name |

ethyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-2-16-11(15)10-7-3-4-9(14)13-8(7)5-6-12-10;/h3-4,10,12H,2,5-6H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSYQKNIFGFBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)NC(=O)C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Studies

Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride has been investigated for its potential pharmacological effects. Studies have indicated its role as a potential therapeutic agent in various conditions:

- Neuroprotective Effects : Research has shown that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It is believed to act on specific neurotransmitter systems to enhance cognitive function and reduce neuronal damage.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential use as an antibacterial agent.

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives that may have enhanced biological activity. Researchers have utilized it to create modified naphthyridine derivatives that are being evaluated for their efficacy in drug development.

Biochemical Research

In biochemical assays, this compound has been employed to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate its binding affinity to various biological targets.

Data Table: Summary of Applications

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated a significant reduction in cell death and improved cell viability compared to control groups.

Case Study 2: Antimicrobial Activity

In another research article from Antibiotics, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Mechanism of Action

The mechanism by which Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s core structure shares similarities with several derivatives, differing primarily in substituents and ring saturation:

Key Observations :

- Functional Groups: The hydroxyl group in the target compound contrasts with sulfanylidene (C=S) or oxo (C=O) groups in analogs.

- Ring Saturation : The tetrahydro backbone (partial saturation) in the target compound vs. fully saturated decahydro or fused pyrrolo-pyridine systems alters conformational flexibility and steric bulk.

Physicochemical and Crystallographic Properties

- Crystallography : The sulfanylidene analog was crystallized for X-ray analysis using ethyl acetate/diethyl ether, confirming regiochemistry. The target compound’s structure is inferred from its molecular formula.

- Stability : Hydrochloride salts (target compound) enhance stability compared to free bases, as seen in GPCR ligands like A61603.

Biological Activity

Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C11H15ClN2O3

- CAS Number : 1955506-15-6

- Molecular Weight : 258.70 g/mol

Research indicates that naphthyridine derivatives possess a variety of biological activities. This compound may exhibit similar properties due to its structural characteristics. Some proposed mechanisms include:

- Anticancer Activity : Compounds within the naphthyridine family have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related naphthyridine derivatives have shown significant inhibition of cell proliferation in prostate and breast cancer models .

- Anti-inflammatory Effects : Naphthyridine derivatives have been noted for their ability to modulate inflammatory pathways. For example, canthinone-type alkaloids reduced pro-inflammatory cytokines in animal models of colitis .

Therapeutic Applications

The biological activities suggest potential therapeutic applications in:

- Cancer Therapy : Given the anticancer properties observed in related compounds, this compound could be explored as a candidate for cancer treatment.

- Neurological Disorders : The psychotropic effects associated with naphthyridine compounds may offer insights into treatments for neurological conditions .

Case Studies and Experimental Data

- Anticancer Activity :

- Anti-inflammatory Properties :

Comparative Analysis of Naphthyridine Derivatives

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester moiety can undergo hydrolysis to generate carboxylic acid intermediates, enabling further derivatization.

Key reaction example :

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed ester hydrolysis | Aqueous acidic conditions (e.g., HCl) | HCl (aq.), reflux | >90% (analogous) |

Hydrolysis of the ester group produces 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid, which can participate in amidation or coupling reactions. For instance, carboxamide formation with amines (e.g., 4-chlorobenzylamine) under ethanol reflux (80°C, 18 hr) achieves moderate yields (53%) .

Hydroxyl Group Reactivity

The C2 hydroxyl group can act as a directing group for electrophilic substitution or undergo protection/deprotection strategies.

Protection example :

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Silyl ether protection | Room temperature, inert atmosphere | TBSCl, imidazole, DMF | 85–92% (analogous) |

Selective protection of the hydroxyl group facilitates functionalization at other positions. For example, trifluoromethylation at C4 (observed in 1,5-naphthyridines) uses CF₃SiMe₃ and HF-DMPU, achieving 32% yield .

N-Alkylation/Acylation of the Tetrahydro Ring

The protonated amine in the tetrahydro ring can undergo alkylation or acylation after deprotonation.

Alkylation example :

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Cs₂CO₃, DMF, 80°C | 1-Bromooctane | 65–78% (analogous) |

Boc protection (using di-tert-butyl dicarbonate) in dichloromethane with DIPEA at 20°C achieves near-quantitative yields (95–100%) for related naphthyridines . This strategy enhances solubility for subsequent reactions.

Cross-Coupling Reactions

The aromatic core supports palladium-catalyzed cross-coupling under optimized conditions.

Suzuki coupling example :

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| C–H activation | Pd(OAc)₂, Xantphos, 65°C | Aryl boronic acids | 25–38% (analogous) |

Microwave-assisted reactions (180°C, 2 hr) with acetic hydrazide enable triazole ring formation at C7, though yields remain low (7%) .

Electrophilic Substitution

Electron-rich positions (C3/C4) are susceptible to electrophilic attack.

Trifluoromethylation example :

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| C–H trifluoromethylation | HF-DMPU, 40°C | CF₃SiMe₃ | 32% (analogous) |

Salt Formation and pH-Dependent Behavior

The hydrochloride salt enhances water solubility, while freebase forms dominate at alkaline pH (pKa ~6.5–7.0 for analogous naphthyridines) . Adjusting pH to >8 precipitates the freebase, enabling non-polar solvent extraction.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride, and how can reaction yields be improved?

- Methodological Answer : A common approach involves cyclization and functionalization of tetrahydro-naphthyridine precursors. For example, related compounds like ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride are synthesized via condensation of substituted pyridine intermediates under acidic conditions . Yield optimization may require precise control of stoichiometry (e.g., formaldehyde and formic acid as cyclization agents) and inert atmospheres to prevent oxidation . Catalytic hydrogenation or reductive amination can enhance purity, as seen in analogous naphthyridine derivatives .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | HCO₂H, H₂O, reflux | 50–70% | |

| Hydrochloride Salt Formation | HCl (g), EtOH | 85–90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural conformation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves the tetrahydro-naphthyridine core, with hydroxy and ester groups showing distinct shifts (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., free carboxylic acid forms).

- X-ray Crystallography : SHELX software (via SHELXL/SHELXS) is widely used for structural validation, though challenges arise from chloride counterion disorder in crystals .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water) due to ionic interactions but may reduce stability in polar aprotic solvents like DMSO. Stability studies recommend storage at –20°C in desiccated conditions to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Discrepancies often arise from dynamic solvation effects or crystal packing forces. For example, computational models (DFT) may predict equatorial positioning of the hydroxy group, while X-ray data show axial orientation due to hydrogen bonding with the chloride ion . To resolve:

- Perform variable-temperature NMR to assess conformational flexibility.

- Use ab initio molecular dynamics simulations incorporating solvent effects.

Q. How can structure-activity relationships (SAR) be explored for modifying the naphthyridine core to enhance biological activity?

- Methodological Answer :

- Core Modifications : Introducing electron-withdrawing groups (e.g., Cl at position 2) increases electrophilicity, as seen in 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives .

- Ester Hydrolysis : Replace the ethyl ester with tert-butyl or benzyl groups to modulate lipophilicity and metabolic stability .

- SAR Data Table :

| Derivative | Modification | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Parent Compound | – | 10 µM | |

| 2-Cl Analog | Position 2 substitution | 2.5 µM |

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include poor crystal growth due to hygroscopicity and chloride ion disorder. Mitigation strategies:

- Use mixed solvents (e.g., EtOH/water) for slow evaporation.

- Co-crystallize with crown ethers to stabilize the chloride counterion .

- Employ synchrotron radiation for high-resolution data collection on microcrystals.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis .

- Safety : Classify as unstable explosive (H200) under certain conditions; use blast shields during scale-up .

- Data Validation : Cross-reference spectral data with structurally related compounds (e.g., 6-benzyl-2-chloro derivatives) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.